(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-(dimethylamino)phenyl group (electron-donating) and a 4-nitrophenyl group (electron-withdrawing). This "push-pull" electronic configuration makes it a candidate for diverse applications, including monoamine oxidase (MAO) inhibition , nonlinear optical (NLO) materials , and antimicrobial activity . Its structural features enable strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence biological and physicochemical properties.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(11-7-14)19(21)22/h3-12H,1-2H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJHFXFAZCYBGP-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-23-5 | |
| Record name | NSC166436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-(dimethylamino)benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted aromatic compounds depending on the substituent introduced
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of chalcone derivatives, including (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one. Research indicates that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the p53 pathway and the inhibition of cell proliferation.
Case Study Example :
A study demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose-response relationships. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Case Study Example :
In vitro tests revealed that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in clinical settings.
Applications in Agriculture
Chalcones are recognized for their role as natural pesticides due to their phytotoxic properties. The application of this compound in agricultural practices may help in developing eco-friendly pest control solutions.
Herbicidal Activity
Research indicates that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide formulation.
Case Study Example :
Field trials demonstrated that formulations containing this chalcone derivative significantly reduced weed biomass compared to untreated controls, showcasing its effectiveness as a selective herbicide.
Applications in Materials Science
The unique electronic properties imparted by the dimethylamino group make this compound suitable for applications in organic electronics and photonics.
Organic Light Emitting Diodes (OLEDs)
Due to its photophysical properties, this compound can be utilized as a material in OLEDs, enhancing light emission efficiency and stability.
Case Study Example :
Studies on device performance indicated that incorporating this chalcone derivative improved the luminescence efficiency of OLEDs compared to conventional materials, demonstrating its potential in advanced display technologies.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Monoamine Oxidase (MAO) Inhibitory Activity
Key Findings :
- Potency : The compound exhibited selective MAO-B inhibition with an IC50 of 0.29 ± 0.011 μM and Ki of 0.14 ± 0.001 μM, surpassing most analogs in its class .
- Selectivity: Unlike (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C7), which is a nonselective MAO inhibitor, this compound shows >300-fold selectivity for MAO-B over MAO-A .
- Mechanism: Competitive and reversible inhibition, attributed to the electron-donating dimethylamino group enhancing binding affinity to MAO-B’s hydrophobic pocket .
Comparison Table :
Structural Insights :
Nonlinear Optical (NLO) Properties
Key Findings :
- Push-Pull Effect: The dimethylamino (donor) and nitro (acceptor) groups create a polarized electron distribution, enhancing NLO responses like hyperpolarizability .
- Comparison with Anthracene Derivatives: AN-1 [(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one] exhibits strong NLO activity due to anthracene’s extended conjugation . The target compound’s nitro group provides a stronger acceptor than AN-1’s anthracene, but shorter π-conjugation limits its NLA (nonlinear absorption) compared to AN-2 (longer π-bridge) .
Table: NLO Parameters
Antimicrobial and Antiviral Activity
Antibacterial Activity :
- Compared to (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (IC50 = 4.7–70 μM against S. aureus), the target compound’s nitro group may improve membrane penetration but reduce solubility .
Antiviral Potential:
- N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide (PAAPA) showed strong ACE2 binding affinity, suggesting dimethylamino chalcones may interfere with viral entry . The nitro group in the target compound could further modulate this interaction.
Photophysical Properties
- Solvatochromism: The dimethylamino-nitro system exhibits solvent-dependent fluorescence, similar to (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) . However, the nitro group in the target compound may redshift absorption maxima compared to DPHP’s hydroxyl acceptor .
Biological Activity
Overview
(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure featuring a dimethylamino group and a nitro group. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C17H16N2O3
- Molecular Weight: 296.32 g/mol
- CAS Number: 1161-23-5
- InChI Key: QIJHFXFAZCYBGP-LFYBBSHMSA-N
The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is largely attributed to its ability to modulate multiple cellular pathways. Potential mechanisms include:
- Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival.
- Anticancer Properties: It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.
- Antioxidant Effects: The presence of the nitro group can enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activities
Recent studies have highlighted various biological activities associated with this chalcone derivative:
-
Antimicrobial Activity:
- Exhibits significant antibacterial and antifungal properties against a range of pathogens.
- Studies indicate that chalcone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
-
Anticancer Activity:
- Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Effects:
- The compound has shown potential in reducing inflammation markers in various models, indicating its usefulness in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, we compare it with other related chalcone derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Hydroxy group instead of dimethylamino | Antimicrobial and anticancer |
| (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Methoxy group instead of dimethylamino | Antioxidant properties |
| (2E)-3-(4-aminophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Amino group instead of dimethylamino | Enhanced anticancer activity |
The presence of the dimethylamino group in our compound enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets compared to other derivatives.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Anticancer Properties:
- Antimicrobial Efficacy:
- Inflammation Modulation:
Q & A
Q. What are the standard synthetic routes for preparing (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and 4-dimethylaminobenzaldehyde. Key steps include:
- Dissolving reactants in ethanol (15–20 mL) with 20% KOH added dropwise under stirring at room temperature for 4 hours .
- Recrystallization from ethanol to enhance purity.
Optimization strategies: - Vary solvents (methanol, DMF) to improve reaction kinetics.
- Adjust base concentration (e.g., 10–30% KOH) and stoichiometry (1:1.2 molar ratio for excess aldehyde).
- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Yield typically ranges 65–80% after optimization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this chalcone derivative, and how are data interpreted?
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- UV-Vis : Identifies π→π* transitions (λmax ~350–400 nm) influenced by the nitro and dimethylamino substituents .
- NMR :
- ¹H NMR : Coupling constants (J = 15–16 Hz) confirm the E-geometry of the α,β-unsaturated ketone.
- ¹³C NMR : Assigns carbonyl (δ ~190 ppm) and aromatic carbons.
- XRD : Determines dihedral angles between aromatic rings (e.g., 4-nitrophenyl vs. dimethylaminophenyl planes). reported a dihedral angle of 12.5° using data from CCDC 1988019 .
Q. What strategies are recommended for improving solubility and obtaining high-quality crystals for X-ray diffraction studies?
- Solubility : Use polar aprotic solvents (e.g., DMSO) or ethanol:DMSO mixtures.
- Crystallization : Slow evaporation from ethanol at 4°C yields crystals >0.2 mm³. Annealing at 50°C for 12 hours reduces lattice defects .
- Additives : Trace acetic acid (1% v/v) can stabilize hydrogen-bonding networks in the crystal lattice .
Advanced Research Questions
Q. How do DFT calculations and AIM analysis elucidate the electronic structure and intramolecular interactions in this compound?
- DFT (B3LYP/6-311++G )**:
- AIM (Atoms in Molecules) analysis :
- Identifies weak C-H···O hydrogen bonds (3.0–3.2 Å) stabilizing the enone system.
- Confirms resonance-assisted hydrogen bonding (RAHB) contributing to planarity .
Q. What experimental and computational approaches resolve contradictions in reported antimicrobial activity data for nitro-substituted chalcones?
- Standardized assays : Follow CLSI guidelines for MIC testing against S. aureus (Gram+) and E. coli (Gram−). reported MIC values of 32–64 µg/mL, but discrepancies arise from substituent effects (e.g., chloro vs. nitro groups) .
- SAR studies : Compare nitro-substituted analogs to isolate electronic vs. steric effects.
- Molecular docking : Simulate binding to targets (e.g., S. aureus FabI enzyme) to correlate nitro group orientation (para vs. meta) with activity .
Q. How can researchers analyze conflicting spectral data (e.g., NMR chemical shift assignments) arising from solvent or tautomeric effects?
- Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at −20°C .
- Solvent studies : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to assess solvent-induced shifts.
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions. For example, NOESY correlations confirm spatial proximity between dimethylamino protons and the enone system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
